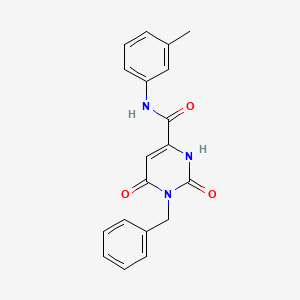![molecular formula C22H23Cl2NO2 B2712948 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride CAS No. 321521-66-8](/img/structure/B2712948.png)
1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C22H23Cl2NO2 and its molecular weight is 404.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The compound has been studied for its potential in corrosion inhibition, particularly in the context of industrial processes such as steel pickling. Research conducted on related α-aminophosphonates demonstrated significant inhibition efficiency on mild steel corrosion in hydrochloric acid, suggesting that derivatives like 1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride could offer similar benefits. These compounds were found to act as mixed-type inhibitors, with adsorption obeying the El-Awady adsorption isotherm. Theoretical and experimental analyses support their effective corrosion inhibition properties (Gupta et al., 2017).
Antimicrobial Activity
Research on the Mannich base derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has revealed its potential as an antimicrobial agent. This derivative has demonstrated moderate activity against a range of bacterial and fungal strains. The synthesis of formazans from this base, and their subsequent evaluation for antimicrobial properties, underscores the relevance of such compounds in developing new antimicrobial agents (Sah et al., 2014).
Antibacterial Properties
Further studies on tertiary aminoalkanols hydrochlorides, including compounds with similar structural motifs, have highlighted their antibacterial activity. These investigations aim to identify biologically active compounds within this class, emphasizing the utility of such derivatives in addressing bacterial infections. The structural confirmation and assessment of these compounds' activity against various bacterial strains reflect ongoing efforts to harness their therapeutic potential (Isakhanyan et al., 2014).
Antimicrobial and Antifungal Applications
Derivatives synthesized from related chemical structures have been investigated for their antimicrobial and antifungal activities. These studies, focusing on compounds like 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile, shed light on the potential applications of this compound in combating microbial and fungal pathogens. The findings suggest a promising avenue for the development of new antimicrobial and antifungal agents (Guna et al., 2015).
High-spin Organic Polymers
Research into polyphenylenevinylene derivatives has unveiled their potential in creating high-spin organic polymers. The synthesis of such polymers, incorporating triarylamine and related moieties, demonstrates the capacity for significant advancements in material science, particularly in areas such as organic electronics and spintronics. The development of high molecular weight, high-spin organic polymers with durable radical states opens up new possibilities for applications in organic electronics and related fields (Kurata et al., 2007).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2.ClH/c1-26-21-9-5-6-17(14-21)15-24-16-22(25,18-7-3-2-4-8-18)19-10-12-20(23)13-11-19;/h2-14,24-25H,15-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUPCTLBDMLKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2712867.png)



![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)
![Tert-butyl 11-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2712879.png)

![N-[(2,6-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2712883.png)

![N-(cyanomethyl)-2-[N-(2,3-dihydro-1H-inden-2-yl)anilino]acetamide](/img/structure/B2712885.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2712888.png)
